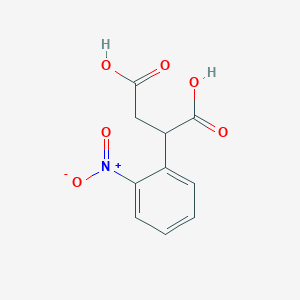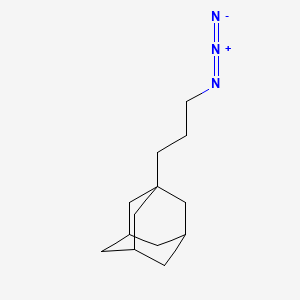
1-(3-Azidopropyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Azidopropyl)adamantane is a compound that belongs to the class of adamantane derivatives Adamantane, a polycyclic hydrocarbon, is known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives
準備方法
The synthesis of 1-(3-Azidopropyl)adamantane typically involves the reaction of 1-bromoadamantane with sodium azide in the presence of a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the azide group. The reaction conditions often include moderate temperatures and the use of polar aprotic solvents such as dimethylformamide (DMF) to facilitate the substitution process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound, making it suitable for commercial applications .
化学反応の分析
1-(3-Azidopropyl)adamantane undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azide group can yield amine derivatives, which can be further functionalized.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with phosphines to form iminophosphoranes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and phosphines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Azidopropyl)adamantane has several scientific research applications:
作用機序
The mechanism of action of 1-(3-Azidopropyl)adamantane and its derivatives often involves interactions with specific molecular targets. For example, adamantane derivatives are known to interact with the N-methyl-D-aspartate (NMDA) receptor, leading to increased dopamine release . Additionally, the azide group can participate in bioorthogonal reactions, making the compound useful in chemical biology for labeling and tracking biomolecules .
類似化合物との比較
1-(3-Azidopropyl)adamantane can be compared with other adamantane derivatives, such as:
1-Aminoadamantane: Known for its antiviral activity and use in treating Parkinson’s disease.
1-Hydroxyadamantane: Used in the synthesis of various functionalized derivatives.
1-Bromoadamantane: A precursor in the synthesis of other adamantane derivatives.
The uniqueness of this compound lies in the presence of the azide group, which imparts distinct reactivity and potential for bioorthogonal chemistry .
特性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC名 |
1-(3-azidopropyl)adamantane |
InChI |
InChI=1S/C13H21N3/c14-16-15-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9H2 |
InChIキー |
QEIOYIVABPJTDZ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


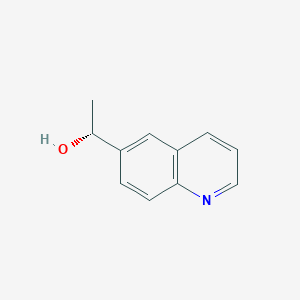
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
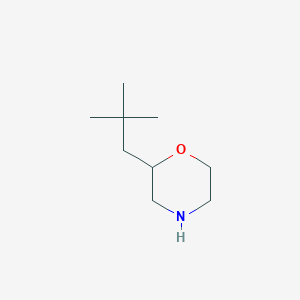
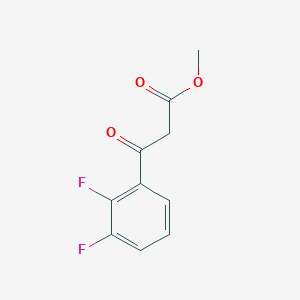
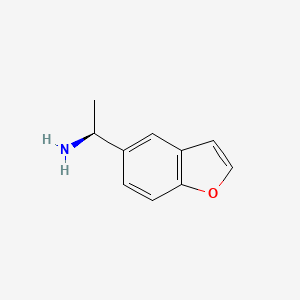

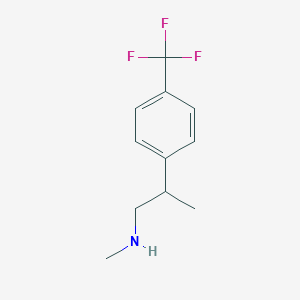
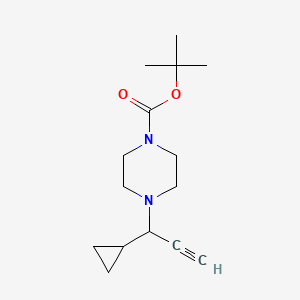

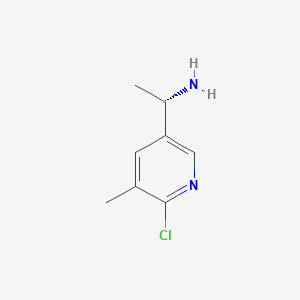

![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
